(25R)-5beta-Spirostane-1beta,3beta,25-triol
CAS No.:
Cat. No.: VC16237497
Molecular Formula: C27H44O5
Molecular Weight: 448.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H44O5 |
|---|---|
| Molecular Weight | 448.6 g/mol |
| IUPAC Name | 3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-3',14,16-triol |
| Standard InChI | InChI=1S/C27H44O5/c1-15-23-21(32-27(15)10-9-24(2,30)14-31-27)13-20-18-6-5-16-11-17(28)12-22(29)26(16,4)19(18)7-8-25(20,23)3/h15-23,28-30H,5-14H2,1-4H3 |
| Standard InChI Key | ZRIGWQMDPBPSHA-UHFFFAOYSA-N |
| Canonical SMILES | CC1C2C(CC3C2(CCC4C3CCC5C4(C(CC(C5)O)O)C)C)OC16CCC(CO6)(C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a spirostan skeleton, a tetracyclic steroidal framework fused to a furan ring (Figure 1). Key structural elements include:
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Hydroxyl groups at positions 1β, 3β, and 25
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Methyl groups at positions 18 and 19
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5β-hydrogen configuration, influencing ring junction geometry
Table 1: Structural and Physicochemical Data
The InChIKey (ZRIGWQMDPBPSHA-UHFFFAOYSA-N) reflects stereochemical details critical for receptor interactions.
Natural Sources and Isolation Methods
Botanical Origins
(25R)-5β-Spirostane-1β,3β,25-triol is primarily extracted from:
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Dioscorea species (yam rhizomes), known for steroidal sapogenin content
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Trigonella foenum-graecum (fenugreek seeds), a traditional medicinal plant
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Unspecified Liliaceae family members, based on structural analogs like smilagenin
Extraction and Purification
Industrial isolation involves:
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Solvent extraction: Ethanol or methanol for initial crude extract
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Chromatographic separation:
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Column chromatography using silica gel
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HPLC with C18 columns for final purification
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Crystallization: Methanol/water mixtures to obtain >95% purity
Biological Activities and Mechanisms
Anticancer Properties
In vitro studies demonstrate:
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Cytotoxicity against HepG2 (hepatoma) and MCF-7 (breast cancer) cells (IC₅₀: 12–18 μM)
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Apoptosis induction via caspase-3 activation and Bcl-2 suppression
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Synergy with doxorubicin, reducing chemotherapeutic resistance
Metabolic Modulation
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PPAR-γ agonism: Enhances insulin sensitivity in adipocytes (EC₅₀: 5.2 μM)
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Lipid peroxidation inhibition: 78% reduction in malondialdehyde levels at 10 μM
Pharmacological Challenges and Innovations
Bioavailability Limitations
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Low oral absorption due to high molecular weight (448.64 g/mol)
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First-pass metabolism: Rapid glucuronidation in hepatocytes
Formulation Strategies
| Approach | Effect | Status |
|---|---|---|
| Nanoemulsions | 3.2-fold increase in C<sub>max</sub> | Preclinical |
| Cyclodextrin complexation | Solubility ↑ 40% | Experimental |
| Prodrug derivatives | Esterification at C-25 hydroxyl | In silico design |
Comparative Analysis with Structural Analogs
Table 2: (25R)-5β-Spirostane-1β,3β,25-triol vs. Smilagenin
The additional hydroxyl groups in (25R)-5β-Spirostane-1β,3β,25-triol may enhance hydrogen bonding with biological targets, explaining its superior cytotoxicity .
Future Research Directions
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Mechanistic Studies:
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Target deconvolution via CRISPR-Cas9 screens
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Cryo-EM analysis of PPAR-γ binding
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Synthetic Biology:
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Heterologous production in Saccharomyces cerevisiae
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Clinical Translation:
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Phase I trials for metabolic syndrome indications
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